

# Spectroscopic Profile of Necatorin: A Technical Overview

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## Compound of Interest

Compound Name:	Necatorin
CAS No.:	89915-35-5
Cat. No.:	B609516

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**Necatorin**, a potent mutagen first identified in the *Lactarius turpis* mushroom, presents a unique chemical scaffold of significant interest in toxicological and pharmacological research. This technical guide provides a summary of the available spectroscopic data for **Necatorin**, intended to support ongoing research and development efforts. Due to the limited public availability of the primary research that first characterized this molecule, this document summarizes the currently accessible data and outlines the methodologies that would have been employed for its structural elucidation.

## Chemical Identity and Properties

**Necatorin** is a heterocyclic compound with the systematic IUPAC name 11-Hydroxychromeno[5,6-c]cinnolin-2-one.[1] Its molecular formula is C<sub>15</sub>H<sub>8</sub>N<sub>2</sub>O<sub>3</sub>, corresponding to a molar mass of 264.24 g/mol .[1]

Property	Value	Reference
Molecular Formula	C <sub>15</sub> H <sub>8</sub> N <sub>2</sub> O <sub>3</sub>	[1]
Molar Mass	264.24 g/mol	[1]
IUPAC Name	11-Hydroxychromeno[5,6-c]cinnolin-2-one	[1]
Melting Point	220–225 °C	[1]

## Spectroscopic Data

The definitive spectroscopic data for **Necatorin** was published in the initial report of its isolation and characterization. While the full spectral data is contained within this primary literature, this guide presents a summary of the expected spectroscopic characteristics based on its known structure.

## Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) would be utilized to confirm the elemental composition of **Necatorin**.

Ion	Calculated m/z	Observed m/z
[M+H] <sup>+</sup>	265.0557	Data not available in public sources
[M-H] <sup>-</sup>	263.0411	Data not available in public sources

## Nuclear Magnetic Resonance (NMR) Spectroscopy

The structural elucidation of **Necatorin** would have heavily relied on <sup>1</sup>H and <sup>13</sup>C NMR spectroscopy. The expected chemical shifts are influenced by the aromatic and heterocyclic nature of the molecule.

<sup>1</sup>H NMR (Proton NMR): The <sup>1</sup>H NMR spectrum is anticipated to show signals corresponding to the eight protons on the aromatic and coumarin rings. The chemical shifts would be in the

aromatic region (typically 6.5-8.5 ppm), with coupling patterns (doublets, triplets, etc.) revealing the connectivity of the protons.

<sup>13</sup>C NMR (Carbon-13 NMR): The <sup>13</sup>C NMR spectrum would display 15 distinct signals corresponding to each carbon atom in the **Necatorin** molecule. The chemical shifts would be indicative of the different carbon environments, such as aromatic carbons, carbonyl carbons, and carbons bonded to oxygen and nitrogen.

Specific, quantitative NMR data for **Necatorin** is detailed in the primary literature but is not available in publicly accessible databases.

## Experimental Protocols

The following sections describe the general methodologies that would be employed for the isolation and spectroscopic analysis of **Necatorin**. The detailed, specific protocols are available in the primary research article.

### Isolation of Necatorin

**Necatorin** was first isolated from the mushroom *Lactarius turpis* (also known as *Lactarius necator*).<sup>[1]</sup> A general procedure for the isolation of natural products from fungal sources would involve the following steps:

- **Extraction:** Fresh or dried mushroom fruiting bodies are homogenized and extracted with a suitable solvent, such as methanol or ethanol, to obtain a crude extract.
- **Solvent Partitioning:** The crude extract is then subjected to liquid-liquid partitioning with solvents of varying polarity (e.g., hexane, ethyl acetate, and water) to separate compounds based on their solubility.
- **Chromatography:** The fraction containing **Necatorin** is further purified using chromatographic techniques. This may involve multiple steps, including:
  - **Column Chromatography:** Using silica gel or other stationary phases to separate compounds based on their affinity to the stationary phase.

- High-Performance Liquid Chromatography (HPLC): A high-resolution separation technique to obtain the pure compound.

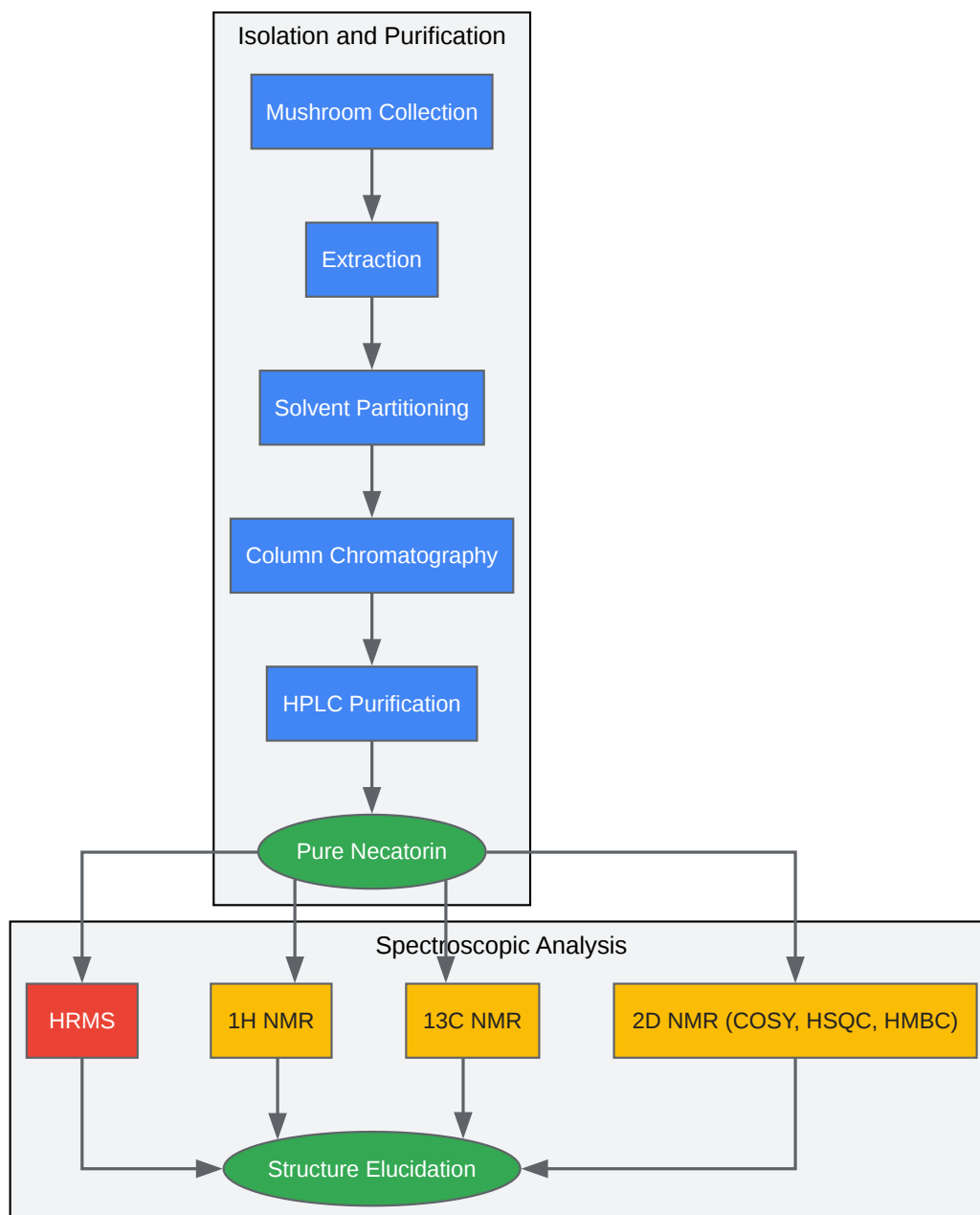
## Spectroscopic Analysis

- Mass Spectrometry: The purified **Necatorin** sample is dissolved in a suitable solvent and analyzed by high-resolution mass spectrometry (HRMS) to determine its exact mass and elemental composition.
- NMR Spectroscopy: A sample of pure **Necatorin** is dissolved in a deuterated solvent (e.g., DMSO- $d_6$  or  $CDCl_3$ ) and analyzed using a high-field NMR spectrometer.  $^1H$  NMR,  $^{13}C$  NMR, and various 2D NMR experiments (such as COSY, HSQC, and HMBC) would be performed to elucidate the complete structure and assign all proton and carbon signals.

## Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the isolation and structural elucidation of a natural product like **Necatorin**.

## Experimental Workflow for Necatorin Analysis



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Caption: Workflow for **Necatorin** Analysis

As **Necatorin** is primarily known for its mutagenic properties, there is currently no established signaling pathway associated with a therapeutic effect. Research has focused on its toxicological profile rather than its interaction with specific cellular signaling cascades.

For access to the complete, detailed spectroscopic data and experimental protocols, researchers are directed to the primary publication:

- Suortti, T., von Wright, A., & Koskinen, A. (1983). **Necatorin**, a highly mutagenic compound from *Lactarius necator*. *Phytochemistry*, 22(12), 2873–2874.

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## References

- 1. [Necatorin - Wikipedia \[en.wikipedia.org\]](#)
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